3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one
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Overview
Description
3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of both chloropyridinyl and fluoropyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-chloropyridine-3-carbaldehyde and 5-fluoropyridine-3-carbaldehyde.
Condensation Reaction: These aldehydes undergo a condensation reaction with an appropriate enone precursor under basic conditions to form the desired product.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol, at elevated temperatures (around 60-80°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and yield.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloropyridinyl or fluoropyridinyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridines.
Scientific Research Applications
3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one involves:
Molecular Targets: The compound targets specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation or cell proliferation.
Binding Interactions: The presence of chloropyridinyl and fluoropyridinyl groups allows for strong binding interactions with target molecules, enhancing its efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(6-Chloropyridin-3-yl)-1-phenylprop-2-en-1-one
- 3-(5-Fluoropyridin-3-yl)-1-phenylprop-2-en-1-one
Uniqueness
3-(6-Chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one is unique due to the simultaneous presence of both chloropyridinyl and fluoropyridinyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(6-chloropyridin-3-yl)-1-(5-fluoropyridin-3-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClFN2O/c14-13-4-2-9(6-17-13)1-3-12(18)10-5-11(15)8-16-7-10/h1-8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFUMYQDJSRHAIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=CC(=O)C2=CC(=CN=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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